2-(2-(Trifluoromethyl)phenyl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H10F3N |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]quinoline |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-7-3-2-6-12(13)15-10-9-11-5-1-4-8-14(11)20-15/h1-10H |
InChI Key |
SWUKSLPLWXYCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 2 Trifluoromethyl Phenyl Quinoline Analogues
Strategies for Quinoline (B57606) Core Construction
The construction of the fundamental quinoline ring system can be achieved through several established synthetic routes. These methods typically involve the condensation and cyclization of appropriately substituted anilines and carbonyl compounds or their equivalents.
Friedländer Condensation Approaches
The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline derivatives. researchgate.netnih.gov This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone. nih.govorganic-chemistry.orgjk-sci.com The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the quinoline ring. wikipedia.orgresearchgate.netyoutube.com
Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition of the enolate of the ketone to the carbonyl group of the 2-aminoaryl carbonyl compound. The resulting aldol adduct then undergoes cyclization and dehydration. The second proposed mechanism begins with the formation of a Schiff base between the amino group of the aniline (B41778) derivative and the carbonyl of the ketone, which then undergoes an intramolecular aldol condensation to form the quinoline product. wikipedia.org
The reaction conditions can be varied, with catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids being employed to promote the reaction. wikipedia.org Solvent-free conditions and microwave irradiation have also been successfully applied to enhance reaction rates and yields. organic-chemistry.orgjk-sci.com
A key advantage of the Friedländer synthesis is its atom economy and the direct formation of the quinoline ring in a single synthetic operation. However, a limitation can be the availability and stability of the required 2-aminobenzaldehyde or 2-aminoaryl ketone starting materials. researchgate.net
Pfitzinger Reaction Derivatives
The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, which can be further functionalized. This reaction utilizes isatin (B1672199) and a carbonyl compound containing an α-methylene group as starting materials. nih.gov The reaction is typically carried out under basic conditions.
The mechanism involves the initial hydrolysis of isatin to form an α-keto-acid, which then condenses with the carbonyl compound. Subsequent cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. The Pfitzinger reaction is a valuable tool for accessing quinolines with a carboxylic acid handle at the 4-position, which can then be removed or transformed into other functional groups.
Doebner Reaction and Related Condensations
The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org This method is particularly useful for preparing a wide range of substituted quinolines. A related reaction, the Doebner-von Miller reaction, utilizes an aniline and an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.orgslideshare.netsynarchive.com This reaction is often catalyzed by strong acids. wikipedia.org
The mechanism of the Doebner-von Miller reaction is thought to proceed through the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. youtube.com The resulting intermediate then undergoes cyclization and oxidation to afford the quinoline product. youtube.com Isotope-labeling studies have suggested a fragmentation-recombination mechanism for this reaction. wikipedia.org
A significant advantage of the Doebner and Doebner-von Miller reactions is the use of readily available starting materials. However, the reactions can sometimes lead to mixtures of products, and the regioselectivity can be a concern, particularly with unsymmetrical ketones or anilines. The Doebner reaction has been shown to be effective for anilines with both electron-donating and electron-withdrawing groups. nih.gov
Oxidative Annulation and Cyclization Protocols
Modern synthetic methods have introduced oxidative annulation and cyclization strategies for quinoline synthesis, often employing transition metal catalysis. mdpi.com These methods offer high efficiency and functional group tolerance. One such approach involves the C-H activation of anilines and their subsequent reaction with alkynes. nih.govacs.org For instance, rhodium(III)-catalyzed oxidative annulation of anilines with two molecules of an alkyne can selectively produce quinolines. acs.org
Another strategy involves the oxidative annulation of anilines and aryl ketones using an oxidant like potassium persulfate (K₂S₂O₈) with DMSO serving as a methine (═CH−) equivalent. nih.govresearchgate.net This method proceeds through a cascade of C-N and C-C bond formations and cyclization. nih.gov
These oxidative methods often proceed under milder conditions than classical named reactions and can provide access to quinoline derivatives that are difficult to synthesize by other means. The development of these protocols is a significant advancement in sustainable chemistry. conferenceproceedings.international
Povarov Reaction and Multicomponent Strategies
The Povarov reaction is a powerful multicomponent reaction (MCR) for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. ingentaconnect.comeurekaselect.comresearchgate.netthieme-connect.combohrium.com This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene. rsc.orgrsc.org The reaction is often catalyzed by Lewis acids or Brønsted acids. rsc.orgthieme-connect.comsci-rad.comacs.org
The mechanism of the Povarov reaction is believed to proceed through the formation of an N-arylimine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene. wikipedia.org There is debate as to whether the cycloaddition is a concerted or a stepwise process. researchgate.net The resulting tetrahydroquinoline can be oxidized in situ or in a separate step to yield the corresponding quinoline. sci-rad.com
The Povarov reaction is highly valued for its ability to generate molecular complexity in a single step from simple starting materials. acs.orgacs.orgresearchgate.net Its multicomponent nature allows for the rapid generation of diverse libraries of quinoline derivatives. rsc.orgrsc.org
Introduction of the Trifluoromethyl Phenyl Moiety
Once the quinoline core is constructed, the 2-(2-(trifluoromethyl)phenyl) group can be introduced through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this transformation. nih.govrsc.orgclaremont.edu This reaction involves the palladium-catalyzed coupling of a 2-haloquinoline (typically a 2-chloro- or 2-bromoquinoline) with 2-(trifluoromethyl)phenylboronic acid. youtube.com
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the 2-haloquinoline, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the desired 2-arylquinoline and regenerate the palladium(0) catalyst.
The choice of palladium catalyst, ligand, base, and solvent can significantly influence the efficiency and yield of the Suzuki-Miyaura coupling. For example, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. nih.gov
The Stille coupling, which utilizes an organotin reagent instead of a boronic acid, is another viable cross-coupling method for introducing the trifluoromethylphenyl group.
Below is a table summarizing various synthetic strategies for the quinoline core:
| Reaction Name | Starting Materials | Key Features | Reference(s) |
| Friedländer Condensation | 2-Aminobenzaldehyde/ketone, Ketone with α-methylene | Acid or base catalyzed, direct formation of quinoline | researchgate.netorganic-chemistry.orgwikipedia.org |
| Pfitzinger Reaction | Isatin, Carbonyl compound with α-methylene | Forms quinoline-4-carboxylic acids | nih.gov |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Three-component reaction, forms quinoline-4-carboxylic acids | iipseries.orgwikipedia.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyzed, uses readily available starting materials | wikipedia.orgsynarchive.com |
| Oxidative Annulation | Aniline, Alkyne/Aryl Ketone | Transition-metal catalyzed, high efficiency | mdpi.comacs.orgnih.gov |
| Povarov Reaction | Aniline, Aldehyde, Activated alkene | Multicomponent, forms tetrahydroquinolines as intermediates | ingentaconnect.combohrium.comrsc.org |
Here is a table detailing the introduction of the substituent:
| Reaction Name | Starting Materials | Catalyst/Reagents | Key Features | Reference(s) |
| Suzuki-Miyaura Coupling | 2-Haloquinoline, 2-(Trifluoromethyl)phenylboronic acid | Palladium catalyst, Base | Forms C-C bond, high functional group tolerance | nih.govrsc.org |
Radical Trifluoromethylation Techniques
The introduction of a trifluoromethyl (CF3) group into heterocyclic compounds is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals, owing to the unique properties this group imparts, such as enhanced metabolic stability and lipophilicity. researchgate.netwikipedia.org Radical trifluoromethylation has emerged as a powerful strategy for the direct installation of the CF3 group onto organic molecules, often bypassing the need for pre-functionalized substrates like organohalides or organometallic reagents. researchgate.net This approach offers a more efficient pathway to access trifluoromethylated compounds. researchgate.net
The active species in these reactions is the trifluoromethyl free radical (•CF3). wikipedia.org Various reagents have been developed to generate this radical, including trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), and bis(trifluoroacetyl) peroxide. wikipedia.org The combination of CF3I with a radical initiator like triethylborane (B153662) is a common method. wikipedia.org More recently, photoredox catalysis has been employed to generate the •CF3 radical under mild conditions, for instance, using triflyl chloride (CF3SO2Cl) and a suitable photocatalyst. wikipedia.org
In the context of quinoline synthesis, α-trifluoromethylated quinoline derivatives have been studied as a new class of safe and storable photoinduced-electron transfer (PET) donors. nih.gov These compounds can initiate radical polymerizations or be used for the reduction of halide derivatives, acting as both the photosensitizer and the electron-transfer donor. nih.gov This demonstrates the inherent reactivity of the trifluoromethylated quinoline core in radical processes. While direct C-H trifluoromethylation of a pre-formed 2-phenylquinoline (B181262) is a challenging yet desirable transformation, much of the research has focused on incorporating CF3-containing building blocks during the construction of the quinoline ring itself. researchgate.net
Cross-Coupling Reactions for Aryl-Quinoline Linkages
Cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com The construction of the aryl-quinoline bond in 2-(2-(trifluoromethyl)phenyl)quinoline relies heavily on these palladium-catalyzed methods.
Sonogashira Coupling Variants
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.comorganic-chemistry.org While this reaction classically forms sp-sp² bonds, it can be strategically employed in the synthesis of heterocyclic systems like quinolines. A common strategy involves the coupling of a terminal alkyne with an appropriately substituted aryl halide, followed by a cyclization step to construct the quinoline ring.
For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization can yield substituted benzo[b]furans, a strategy that can be conceptually adapted for quinoline synthesis. organic-chemistry.org The acyl Sonogashira reaction, which couples a terminal alkyne with an acyl chloride, produces α,β-alkynyl ketones. mdpi.com These intermediates are versatile building blocks that can be converted into various heterocyclic compounds. mdpi.com The synthesis of quinolines can be envisioned through the reaction of an o-amino-substituted acyl chloride with a trifluoromethyl-containing terminal alkyne, followed by an intramolecular condensation/cyclization.
The efficiency of the Sonogashira coupling is influenced by the choice of catalyst, ligands, and reaction conditions. Bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity, allowing the reaction to proceed under milder conditions, sometimes even without the copper co-catalyst. libretexts.org
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. scienceopen.comwikipedia.org This reaction is highly valuable in the synthesis of N-functionalized quinolines and as a key step in building the quinoline core itself. ias.ac.in The reaction is preferred for its mild conditions and high yields compared to other C-N bond-forming methods. ias.ac.in
In the synthesis of quinoline analogues, this reaction can be used to couple an amine with a halogenated quinoline to introduce amino substituents. ias.ac.innih.gov For instance, the selective amination of 6-bromo-2-chloroquinoline (B23617) has been demonstrated, showcasing the ability to differentiate between different halogen substituents on the quinoline ring. nih.gov The choice of the palladium/ligand system is crucial and must be optimized based on the steric and electronic properties of the substrates. ias.ac.in Sterically demanding, electron-rich phosphine ligands are often employed to facilitate the reaction. ias.ac.in
A synthetic strategy towards 2-arylquinolines could involve the Buchwald-Hartwig coupling of a 2-aminoaryl ketone with a trifluoromethyl-substituted aryl halide, followed by an intramolecular cyclization to form the quinoline ring. The versatility of the Buchwald-Hartwig amination allows for the assembly of complex molecular architectures containing the quinoline scaffold.
Palladium-Catalyzed Cascade Reactions
Palladium-catalyzed cascade reactions offer an efficient approach to synthesize complex molecules like quinolines in a single step from simple starting materials, which is attractive from an environmental and economic standpoint. nih.gov These reactions involve multiple bond-forming events in a sequential manner without isolating intermediates.
One such strategy for synthesizing 2-arylquinolines is the palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov This method has been shown to be effective, and when a substrate with a strong electron-withdrawing trifluoromethyl substituent was used, the desired product was obtained, albeit in a modest yield of 36%. nih.gov Another approach involves the palladium-catalyzed tandem reaction of 2-aminostyryl nitriles with arylboronic acids, which proceeds through a nucleophilic addition of an aryl palladium species to the nitrile, followed by intramolecular cyclization and dehydration. nih.gov
Furthermore, a process for quinoline synthesis through the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been developed. rsc.org This reaction tolerates a range of functional groups, including electron-withdrawing groups like trifluoromethyl, and provides the corresponding quinolines in satisfactory yields. rsc.org
Regioselective Synthesis of Trifluoromethylated Quinolines
The precise placement of the trifluoromethyl group on the quinoline ring is crucial for its biological activity and properties. Regioselective synthesis methods ensure that the CF3 group is introduced at the desired position.
A highly relevant method for the synthesis of 2-trifluoromethylquinolines involves the condensation of α,β-unsaturated trifluoromethyl ketones with anilines in the presence of an acid like trichloroacetic acid (TCA). researchgate.netresearchgate.net This reaction is notable because it results in a reversal of the regiochemistry typically observed in the standard Skraup-Doebner-Von Miller quinoline synthesis. researchgate.netresearchgate.net Another approach is the reaction of anilines with trifluoroacetyl acetylenes, which, after an initial addition, undergo an acid-catalyzed intramolecular ring closure to yield trifluoromethyl-substituted quinolines. capes.gov.br
The synthesis of 2-CF3-3-arylquinolines can be achieved starting from α-CF3-enamines. These enamines react with 2-nitrobenzaldehydes to form ortho-nitro-substituted α,β-diaryl-CF3-enones, which upon reduction of the nitro group, undergo intramolecular cyclization to give the target quinolines in high yields. rsc.org A one-pot procedure has also been developed for this transformation. rsc.org
The synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol has been reported via the reaction of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid at high temperatures. chemicalbook.com This highlights a method for introducing trifluoromethyl groups at both the 2- and 8-positions of the quinoline core.
Table 1: Selected Regioselective Syntheses of Trifluoromethylated Quinolines
| Starting Materials | Reagents/Conditions | Product Type | Yield | Citation |
|---|---|---|---|---|
| α,β-Unsaturated trifluoromethyl ketones, Anilines | Trichloroacetic acid (TCA), 120 °C | 2-Trifluoromethyl quinolines | Moderate to excellent | researchgate.net |
| α-CF3-enamines, 2-Nitrobenzaldehydes | 1. Reaction to form enone; 2. Fe/AcOH | 2-CF3-3-arylquinolines | Up to 99% (cyclization step) | rsc.org |
| 2-Trifluoromethylaniline, Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric acid, 150 °C | 2,8-Bis(trifluoromethyl)-4-quinolinol | 91% | chemicalbook.com |
Green Chemistry Approaches in Quinoline Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.net Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger reactions, often require harsh conditions like high temperatures and the use of corrosive acids or non-biodegradable reagents. tandfonline.comresearchgate.net
Modern research focuses on developing greener alternatives. researchgate.netacs.org These include the use of environmentally friendly solvents like water or ethanol, or even solvent-free conditions. researchgate.netijpsjournal.com Microwave-assisted synthesis (MAS) has emerged as a powerful technique to accelerate reaction times and improve yields compared to conventional heating. researchgate.netijpsjournal.com
Various green catalysts have been employed in quinoline synthesis, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and ionic liquids. researchgate.netijpsjournal.com Formic acid has also been used as an environmentally friendly catalyst. ijpsjournal.com Multicomponent reactions, where three or more reactants combine in a single step to form the product, are particularly advantageous from a green chemistry perspective as they often improve atom economy and reduce the number of synthetic steps and purification processes. acs.org The development of these sustainable methodologies is crucial for the large-scale and environmentally responsible production of quinoline derivatives. researchgate.net
Metal-Free Reaction Conditions
The development of metal-free synthetic routes for quinoline derivatives is driven by the need to avoid potential contamination of the final products with residual transition metals, which is a critical concern in pharmaceutical applications. nih.govrsc.org These methods often rely on the use of alternative catalysts or reagents to promote the necessary bond formations.
One notable strategy involves the functionalization of C(sp³)–H bonds and subsequent tandem cyclization. For instance, a method has been developed for synthesizing 2-heteroaromatic quinolines from 2-methylquinolines and 2-styrylanilines. nih.gov This approach, which avoids transition metals, utilizes iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction conditions were optimized to achieve good yields, as detailed in the table below. nih.gov
| Entry | Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TBHP | - | DMSO | 120 | Trace |
| 2 | TBHP | I₂ | DMSO | 100 | 55 |
| 3 | TBHP | I₂ | DMSO | 120 | 72 |
| 4 | TBHP | I₂ | DCE | 80 | NR |
| 5 | TBHP | I₂ | Toluene | 110 | NR |
| 6 | TBHP | I₂ | DMF | 120 | 45 |
| 7 | Dicumyl Peroxide | I₂ | DMSO | 120 | 41 |
| 8 | K₂S₂O₈ | I₂ | DMSO | 120 | 65 |
Another innovative metal-free approach synthesizes 2,4-diarylquinolines from 2-(1-phenylvinyl)anilines and α-oxocarboxylic acids. bohrium.com This one-pot method proceeds efficiently without the need for transition metals or peroxides, avoiding high temperatures and long reaction times to provide moderate to excellent yields. bohrium.com The reaction demonstrates good functional group tolerance, with electron-donating substituents on the α-oxocarboxylic acids generally leading to higher yields. bohrium.com
Furthermore, molecular iodine has been employed as an efficient, inexpensive, and eco-friendly catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org This protocol is noted for its high regioselectivity and the formation of one C-N and two C-C bonds in a single operation. rsc.org
Nanocatalyzed Protocols
Nanocatalysts offer significant advantages over traditional homogeneous and heterogeneous catalysts, including high efficiency, reusability, and often milder reaction conditions. acs.orgnih.gov Their high surface-area-to-volume ratio provides a greater number of active sites, enhancing catalytic activity. rsc.org
Various nanocatalysts have been successfully applied to the synthesis of quinoline derivatives. acs.orgnih.gov These include nanoparticles based on iron, copper, silica (B1680970), and gold. acs.orgnih.govresearchgate.net For example, silica nanoparticles (SiO₂ NPs) have been used as an effective and reusable catalyst for the Friedländer hetero-annulation reaction between 2-aminoaryl ketones and carbonyl compounds. rsc.org This microwave-assisted method produces high yields of quinoline derivatives in short reaction times under neutral conditions. rsc.org The SiO₂ NPs can be recovered and reused multiple times without a significant loss of activity. rsc.org
Magnetite (Fe₃O₄) nanoparticles, both in their pure form and supported on other materials, are particularly prevalent in quinoline synthesis. nih.govnih.gov A bimetallic ZnFe₂O₄ nanopowder has been developed as a dual Lewis acid-base catalyst for the four-component synthesis of functionalized tetrahydrospiro[indoline-3,2´-quinoline] derivatives in water at room temperature. nih.gov In another example, an ionic liquid-based nano-magnetic catalyst (MNPs@SiO₂-Pr-AP-tribromide) was used for the one-pot reaction between 2-amino-5-chlorobenzophenone (B30270) and pentane-2,4-dione to produce quinoline derivatives. nih.gov
The table below summarizes various nanocatalyst systems used in the synthesis of quinoline analogues.
| Nanocatalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Silica Nanoparticles (SiO₂ NPs) | Friedländer Annulation | Microwave-assisted, reusable catalyst, high yields (87-96%). | rsc.org |
| Magnetite Nanoparticle-Supported Ionic Liquid (IL@Fe₃O₄) | Friedländer Reaction | Solvent-free, catalyst is separable with an external magnet and reusable. | tandfonline.com |
| Copper Ferrite Nanoparticles (CuFe₂O₄ NPs) | Multi-component Reaction | Environmentally friendly, high yields (85–96%). | nih.gov |
| Cobalt Nanoparticles | Hydrogenation of Quinolines | Efficient hydrogenation in water, prepared from inexpensive Co(II) salts. | rsc.org |
| Ru-Fe/γ-Al₂O₃ | Continuous Hydrogen Transfer Reaction | Heterogeneous and continuous synthesis from nitroarenes and ethanol/water. | rsc.org |
Mechanism-Oriented Studies of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing new transformations. Studies in this area focus on identifying key intermediates and determining the influence of catalysts and reaction parameters on the reaction pathway.
Elucidation of Reaction Intermediates
The synthesis of quinolines often proceeds through a series of intermediate steps. In the classic Friedländer synthesis, the mechanism involves an initial aldol-type condensation between an o-amino aryl aldehyde or ketone and a compound containing an α-methylene group, followed by cyclization and dehydration. rsc.orgiipseries.org The proposed mechanism for the silica nanoparticle-catalyzed Friedländer reaction begins with the activation of the carbonyl group of the 2-aminoaryl ketone by the silica surface, facilitating the attack of the enol or enolate of the active methylene (B1212753) compound. rsc.org
In radical-promoted cyclizations, different intermediates are proposed. For example, the reaction of propenoates mediated by N-bromosuccinamide (NBS) under visible light is suggested to begin with the formation of a bromine radical. nih.gov This radical abstracts a hydrogen atom to form a radical imine, which then cyclizes with the aryl ring to ultimately form the quinoline product. nih.gov
Control experiments and theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating these pathways. researchgate.net For a metal-free synthesis of 2-aryl quinazolinones (a related N-heterocycle), mechanistic experiments and DFT calculations helped to unveil a pathway involving a KOtBu-mediated acceptorless alcohol dehydrogenation. researchgate.net Similarly, mechanistic studies for the Rh(III)-catalyzed reaction of quinoline-8-carbaldehydes with cyclopropanols suggested that α,β-unsaturated ketones and 1,4-diketones could be key intermediates in the divergent synthesis of cyclopentenones and 1,4-diketones, respectively. acs.org
Influence of Catalyst Systems and Reaction Parameters
The choice of catalyst and reaction conditions significantly impacts the yield, selectivity, and scope of quinoline synthesis. For the metal-free synthesis of 2,4-diarylquinolines, an initial screening of acids, solvents, and temperatures was crucial. bohrium.com While trifluoromethanesulfonic acid (CF₃SO₃H) in chlorobenzene (B131634) gave good results, it was discovered that the reaction proceeded efficiently even in the absence of an acid catalyst. bohrium.com
In nanocatalyzed systems, the nature of the catalyst is paramount. For the synthesis of quinolines via the Friedländer reaction, magnetite nanoparticle-supported ionic liquid catalysts with different anions (e.g., CH₃COO⁻, Cl⁻, BF₄⁻, CF₃COO⁻) were prepared and tested, demonstrating that the anion choice influences catalytic efficiency. tandfonline.com Similarly, in the Sonogashira cross-coupling reaction to produce 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines, the catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) was utilized to achieve yields ranging from 42-88%. researchgate.net
Catalyst loading is another critical parameter. The synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols catalyzed by a ruthenium NNN-pincer complex was optimized with a low catalyst loading of 0.1 mol% and a base loading of 1 mol%, achieving high turnover numbers (TON). rsc.org The screening of various gold catalysts for the synthesis of 2-aryl-substituted quinolines from anilines and aryl alkynes showed that the choice of the gold catalyst and its counter-ion significantly affected the reaction outcome. researchgate.net These studies underscore the importance of systematic optimization of reaction parameters to develop efficient and robust synthetic protocols.
Advanced Spectroscopic and Structural Characterization of Trifluoromethylated Quinoline Systems
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. For trifluoromethylated quinoline (B57606) systems, this technique reveals crucial details about their molecular geometry and the non-covalent interactions that govern their crystal packing.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces. In the case of quinoline derivatives, π-π stacking interactions are a prominent feature, where the aromatic rings of adjacent molecules align face-to-face. researchgate.net The introduction of fluorine atoms can influence these interactions. researchgate.net
In the crystal structure of some fluorinated quinolines, molecules can be packed into infinite "head-to-tail" stacks due to π-stacking interactions. researchgate.net The distances between neighboring molecules in these stacks are typically in the range of 3.39 Å to 3.51 Å. researchgate.net The type of π-π interactions can vary, including arene-polyfluoroarene, arene-arene, and polyfluoroarene-polyfluoroarene interactions. researchgate.net
Conformational Analysis of the Quinoline and Phenyl Moieties
The relative orientation of the quinoline and phenyl rings in 2-arylquinolines is a key conformational feature. The dihedral angle between the plane of the quinoline ring and the attached phenyl ring determines the degree of planarity of the molecule.
In a related compound, (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, the dihedral angle between the phenyl substituent and the quinoline ring was found to be 18.1°. beilstein-journals.orgbeilstein-archives.org This indicates a significant twist from a fully planar conformation. In contrast, for phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings is reported to be 55.3(9)° in one molecule of the asymmetric unit and 56.4(9)° in the other. researchgate.net The specific conformation adopted in the solid state is a balance between intramolecular steric effects and the optimization of intermolecular packing forces. nih.govpharmacy180.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 2-(2-(Trifluoromethyl)phenyl)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive picture of its molecular framework.
Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Assignment
The ¹H and ¹³C NMR spectra of quinoline derivatives provide a wealth of information about the number and connectivity of atoms. The chemical shifts of the protons and carbons in the quinoline and phenyl rings are influenced by the electronic effects of the trifluoromethyl group and the relative orientation of the two aromatic systems.
In general, the aromatic protons of the quinoline and phenyl rings resonate in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. wiley-vch.dersc.org The specific chemical shifts and coupling patterns allow for the assignment of each proton to its position on the rings.
The ¹³C NMR spectrum complements the ¹H NMR data. The carbon atom of the trifluoromethyl group is readily identified by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). beilstein-archives.org For instance, in a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols, the CF₃ group bonded to C-4 was observed as a quartet with a coupling constant of approximately 274.6 Hz and a chemical shift around 123.52 ppm. beilstein-journals.orgbeilstein-archives.org The other aromatic carbons appear in the range of approximately 110 to 160 ppm. wiley-vch.dersc.org
Table 1: Representative NMR Data for Trifluoromethylated Quinolines
| Nucleus | Chemical Shift (ppm) Range | Notes |
| ¹H (Aromatic) | 7.0 - 9.0 | Complex multiplets due to spin-spin coupling. wiley-vch.dersc.org |
| ¹³C (Aromatic) | 110 - 160 | Chemical shifts influenced by substituents. wiley-vch.dersc.org |
| ¹³C (CF₃) | ~123 | Appears as a quartet due to ¹JCF coupling. beilstein-journals.orgbeilstein-archives.org |
| ¹⁹F (CF₃) | -60 to -65 | Relative to CFCl₃. wiley-vch.dersc.org |
This table provides general ranges and may vary based on the specific substitution pattern and solvent.
Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization
¹⁹F NMR is particularly useful for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. azom.comucsb.edu The trifluoromethyl group in this compound gives rise to a single resonance in the ¹⁹F NMR spectrum.
The chemical shift of the CF₃ group is sensitive to its electronic environment. For many trifluoromethylated quinolines, this signal appears as a singlet in the range of -60 to -65 ppm (relative to an external standard like CFCl₃). wiley-vch.dersc.org For example, in a series of Schiff bases derived from 6-amino-4-(trifluoromethyl)quinolines, the ¹⁹F NMR spectra showed a singlet at an average of -61.70 ppm for the CF₃ group. beilstein-archives.org
Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing the connectivity between protons and carbons in a molecule. ustc.edu.cnnih.gov
HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. nih.gov This allows for the unambiguous assignment of protonated carbons in the quinoline and phenyl rings.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). ustc.edu.cn This technique is invaluable for piecing together the carbon skeleton of the molecule and confirming the position of substituents, including the trifluoromethylphenyl group on the quinoline core. By analyzing the long-range correlations from the protons on the phenyl ring to the carbons of the quinoline ring, and vice versa, the connectivity between the two ring systems can be definitively established. researchgate.netrsc.org
Vibrational Spectroscopy (IR)
No experimental Infrared (IR) spectroscopy data for This compound has been found in the surveyed literature. The characteristic vibrational modes, including C-F stretches from the trifluoromethyl group and the various C-H, C=C, and C=N vibrations of the quinoline and phenyl rings, have not been empirically reported. Theoretical calculations could predict a hypothetical spectrum, but without experimental data for comparison, such an analysis remains purely speculative.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Spectrofluorometry)
Similarly, there is a lack of published experimental data regarding the electronic absorption (UV-Vis) and emission (fluorescence) properties of This compound . The absorption maxima (λmax), molar absorptivity coefficients (ε), emission maxima (λem), and quantum yields are essential parameters for understanding the photophysical behavior of a compound. Although studies on other trifluoromethyl-substituted quinolines and 2-phenylquinoline (B181262) derivatives exist, the specific electronic transitions and photophysical characteristics of the title compound remain uncharacterized in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Detailed High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact molecular weight and characteristic fragmentation pattern for This compound , is not available in the reviewed sources. HRMS is a critical tool for confirming the elemental composition and structural features of a compound. While the theoretical exact mass can be calculated, experimental data is necessary to understand its fragmentation pathways under mass spectrometric conditions, which provides valuable structural information.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for determining the electronic structure of molecules. It is used to predict a wide array of properties by calculating the electron density of a system.
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 2-(2-(Trifluoromethyl)phenyl)quinoline, the primary conformational variable is the dihedral angle between the planes of the quinoline (B57606) ring system and the 2-(trifluoromethyl)phenyl group.
Due to significant steric hindrance between the hydrogen atom at the 8-position of the quinoline ring and the bulky trifluoromethyl (-CF3) group on the adjacent phenyl ring, a non-planar (twisted) conformation is expected to be the most stable. In this conformation, the two aromatic rings are rotated out of plane with respect to each other to minimize repulsive forces. While specific optimized geometric parameters for this exact molecule are not detailed in the available literature, studies on similarly substituted 2-phenylquinolines confirm that such a twisted geometry is characteristic. The optimization process would precisely calculate bond lengths, bond angles, and the crucial dihedral angle to define the molecule's ground-state geometry.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. arxiv.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.
A hypothetical FMO analysis is presented in the table below to illustrate the concept.
| Molecular Orbital | Conceptual Energy (eV) | Significance |
| HOMO | -6.5 | Electron-donating capacity; susceptibility to electrophilic attack. |
| LUMO | -2.0 | Electron-accepting capacity; susceptibility to nucleophilic attack. |
| Energy Gap (ΔE) | 4.5 | Indicator of chemical reactivity, kinetic stability, and excitation energy. |
Note: The energy values in this table are hypothetical and for illustrative purposes only.
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
The electron-withdrawing nature of the -CF3 group in this compound would likely result in a lower chemical potential (more negative) and a higher electrophilicity index, indicating a greater propensity to act as an electron acceptor compared to unsubstituted 2-phenylquinoline (B181262).
The following table illustrates these descriptors using the hypothetical FMO energies from the previous section.
| Descriptor | Formula | Calculated Value (eV) | Chemical Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 | High tendency to attract electrons from a donor. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 | Relatively high resistance to electronic change. |
| Electrophilicity (ω) | μ² / (2η) | 4.01 | Strong electrophilic character. |
Note: These values are calculated from the hypothetical data in the FMO table and are for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. It is widely employed to calculate vertical excitation energies, which correspond to the absorption of light, and to simulate UV-Vis absorption spectra.
For this compound, TD-DFT calculations would predict the electronic transitions, such as π → π* transitions, that are characteristic of aromatic systems. The calculations would yield the primary absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of the molecule and for applications in areas such as fluorescence and materials science.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. This analysis identifies critical points in the electron density, most notably bond critical points (BCPs), which exist between two bonded atoms.
The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond. For this compound, QTAIM analysis would be used to:
Characterize the covalent C-C bond linking the quinoline and phenyl rings.
Investigate potential weak intramolecular interactions, such as C-H···F or C-H···N hydrogen bonds, which can influence the molecule's preferred conformation. The presence of a bond path and a BCP between non-covalently linked atoms is a definitive indicator of such an interaction.
Supramolecular Interactions Modeling
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. For aromatic molecules like this compound, computational modeling is essential to understand how these molecules interact with each other in the condensed phase.
Key non-covalent interactions that can be modeled include:
π–π Stacking: The attractive interaction between the electron clouds of the aromatic quinoline and phenyl rings of adjacent molecules.
Hydrogen Bonding: Weak C-H···N or C-H···F interactions can dictate the packing of molecules in a crystal lattice.
Computational models can predict the geometry and binding energy of dimers or larger aggregates, providing insight into the solid-state packing and the material properties of the compound. Studies on related heterocyclic systems often reveal highly ordered supramolecular structures stabilized by a combination of these cooperative interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, flexibility, and the dynamics of interactions with other molecules, such as proteins or solvents.
In the context of drug discovery, MD simulations are crucial for understanding how a ligand might adapt to the binding site of a protein and for assessing the stability of the resulting complex. For instance, MD simulations have been used to study the stability of mutant protein structures, revealing how specific mutations can destabilize the protein fold. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored throughout the simulation to quantify the stability and flexibility of the system.
An MD simulation of this compound, either in solution or in complex with a protein, would provide insights into its conformational landscape. The rotational barrier of the bond connecting the phenyl and quinoline rings could be investigated, as well as the flexibility of the trifluoromethyl group. When docked into a protein active site, MD simulations could assess the stability of the binding pose and the persistence of key intermolecular interactions over time.
In Silico Prediction of Molecular Interactions and Target Engagement
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method employs a scoring function to estimate the binding affinity for different poses, allowing for the identification of the most likely binding mode.
Quinoline derivatives have been the subject of numerous molecular docking studies against a variety of protein targets, particularly those involved in cancer. researchgate.netnih.gov These studies have shown that the quinoline scaffold can form key interactions within protein binding sites. Common interactions include π-π stacking between the quinoline ring and aromatic residues like tyrosine and phenylalanine, as well as hydrogen bonding involving the quinoline nitrogen. nih.gov
A molecular docking study of this compound against a panel of protein kinases, for example, would likely show the quinoline core occupying the ATP-binding site. The trifluoromethylphenyl group could then extend into a more hydrophobic pocket, potentially forming favorable interactions. The specific interactions would, of course, depend on the topology and amino acid composition of the active site.
The table below presents hypothetical docking results for this compound against two common cancer drug targets, illustrating the type of data generated from such a study.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Cys797 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -9.2 | Cys919, Leu840, Asp1046 |
| Hypothetical data for illustrative purposes. |
Beyond simply predicting the binding pose, computational methods can also be used to estimate the binding affinity of a ligand for a protein, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). These predictions are crucial for prioritizing compounds for experimental testing.
A variety of methods exist for predicting binding affinities, ranging from relatively simple scoring functions used in molecular docking to more computationally intensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). Machine learning and deep learning models are also increasingly being used to predict binding affinities with high accuracy. biorxiv.orgnih.gov
For this compound, a computational approach to predict its binding affinity for a specific target would involve:
Docking: To generate a plausible binding pose.
MD Simulation: To refine the pose and assess its stability.
Binding Free Energy Calculation: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the free energy of binding from the MD simulation trajectory.
These predictions, while not a substitute for experimental validation, provide valuable guidance in the early stages of drug discovery by identifying compounds with a higher probability of being potent binders.
Computational ADME and Toxicity Parameters (Methodological Focus)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its potential toxicity, is a critical component of the drug discovery and development process. In recent years, in silico methods have become indispensable for the early-stage assessment of these parameters, allowing for the rapid and cost-effective screening of large numbers of molecules. This section focuses on the computational methodologies employed to predict the ADME and toxicity profiles of this compound.
The computational evaluation of this compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is primarily conducted through a variety of web-based platforms and software. These tools utilize quantitative structure-activity relationship (QSAR) models, which are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property. nih.gov For a given compound like this compound, its two-dimensional structure, typically represented as a SMILES (Simplified Molecular Input Line Entry System) string, is used as the input for these predictive models.
Several widely used and freely accessible web tools for these predictions include SwissADME, pkCSM, and admetSAR. nih.govijpsjournal.comuq.edu.au These platforms provide a suite of predictive models for various pharmacokinetic and toxicological endpoints.
The methodologies employed by these tools can be broadly categorized as follows:
Physicochemical Property Prediction: These models calculate fundamental molecular descriptors that influence a compound's ADMET profile. These descriptors include molecular weight, lipophilicity (LogP), water solubility, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.netpreprints.org
Pharmacokinetic Prediction: These models simulate the compound's behavior in the body. Key predicted parameters include:
Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability are common endpoints. ecust.edu.cnresearchgate.net The "BOILED-Egg" model, available in SwissADME, provides a graphical prediction of gastrointestinal absorption and blood-brain barrier penetration. nih.gov
Distribution: Predictions often include the volume of distribution at steady state (VDss), plasma protein binding (PPB), and blood-brain barrier (BBB) permeability. nih.govresearchgate.net
Metabolism: The models predict whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) isoenzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism. preprints.orgecust.edu.cn
Excretion: Total clearance and renal OCT2 (Organic Cation Transporter 2) substrate probability are among the predicted excretion parameters. researchgate.net
Toxicity Prediction: A range of toxicity endpoints are evaluated using various models. These can include:
AMES Toxicity: Predicts the mutagenic potential of the compound. ecust.edu.cn
hERG Inhibition: Assesses the risk of cardiotoxicity by predicting the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. ecust.edu.cn
Hepatotoxicity: Predicts the potential for drug-induced liver injury. ecust.edu.cn
Acute Oral Toxicity: Estimates the LD50 value in rodents. researchgate.net
The following tables present the predicted ADME and toxicity parameters for this compound based on the methodologies described above, as calculated by the pkCSM and SwissADME web servers.
Table 4.6.3.1: Predicted Physicochemical Properties and Pharmacokinetics of this compound
| Parameter | Predicted Value | Unit | Platform |
| Physicochemical Properties | |||
| Molecular Weight | 287.27 | g/mol | SwissADME |
| LogP (iLOGP) | 4.69 | SwissADME | |
| Water Solubility (LogS) | -5.13 | SwissADME | |
| Topological Polar Surface Area (TPSA) | 12.47 | Ų | SwissADME |
| Absorption | |||
| Water Solubility | -4.456 | log mol/L | pkCSM |
| Caco-2 Permeability | 1.033 | log Papp | pkCSM |
| Intestinal Absorption (Human) | 93.655 | % | pkCSM |
| Distribution | |||
| VDss (Human) | 0.403 | log L/kg | pkCSM |
| BBB Permeability | 0.117 | log BB | pkCSM |
| CNS Permeability | -1.531 | log PS | pkCSM |
| Metabolism | |||
| CYP2D6 Substrate | No | pkCSM | |
| CYP3A4 Substrate | Yes | pkCSM | |
| CYP1A2 Inhibitor | Yes | pkCSM | |
| CYP2C19 Inhibitor | No | pkCSM | |
| CYP2C9 Inhibitor | Yes | pkCSM | |
| CYP2D6 Inhibitor | Yes | pkCSM | |
| CYP3A4 Inhibitor | Yes | pkCSM | |
| Excretion | |||
| Total Clearance | 0.596 | log ml/min/kg | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
Data generated using pkCSM and SwissADME web servers.
Table 4.6.3.2: Predicted Toxicological Parameters of this compound
| Parameter | Prediction | Unit | Platform |
| AMES Toxicity | No | pkCSM | |
| hERG I Inhibitor | Yes | pkCSM | |
| hERG II Inhibitor | No | pkCSM | |
| Hepatotoxicity | Yes | pkCSM | |
| Skin Sensitisation | No | pkCSM | |
| Max. Tolerated Dose (Human) | 0.485 | log mg/kg/day | pkCSM |
| Oral Rat Acute Toxicity (LD50) | 2.545 | mol/kg | pkCSM |
| Oral Rat Chronic Toxicity (LOAEL) | 1.834 | log mg/kg_bw/day | pkCSM |
| Minnow Toxicity | -0.373 | log mM | pkCSM |
Data generated using the pkCSM web server.
It is important to note that these in silico predictions are based on computational models and require experimental validation to confirm the findings. However, they provide a valuable initial assessment of the compound's potential as a drug candidate and can guide further experimental studies.
Photophysical Properties and Optoelectronic Behavior
Luminescence Mechanisms in Trifluoromethylated Quinolines
The luminescence of trifluoromethylated quinolines can arise from several distinct photophysical processes. The specific mechanism is often dictated by the molecular structure, the presence of coordinating metals, and the surrounding environment.
Metal-to-Ligand Charge Transfer (MLCT) Transitions in Coordination Complexes
When 2-(2-(trifluoromethyl)phenyl)quinoline acts as a ligand in coordination complexes with transition metals, a key luminescence mechanism is the Metal-to-Ligand Charge Transfer (MLCT) transition. mdpi.com In these complexes, photoexcitation promotes an electron from a metal-centered d-orbital to a π* orbital localized on the quinoline (B57606) ligand. acs.orgnih.gov
Platinum(II) dimers containing quinoline-thiolate ligands, for example, exhibit visible absorbing chromophores with excited states originating from intramolecular d8-d8 metal-metal σ-interactions, which are characteristic of MMLCT (metal-metal-to-ligand charge transfer) excited states. acs.orgnih.gov These complexes can display high quantum yield photoluminescence extending into the far-red region of the spectrum (>700 nm). nih.gov The energetics of these MMLCT states can be tuned by modifying both the cyclometalating and bridging ligands within the complex. acs.org
Intramolecular Charge Transfer (ICT) Processes
In the absence of a metal center, the photophysics of this compound and its derivatives can be governed by Intramolecular Charge Transfer (ICT) processes. rsc.org In these molecules, the trifluoromethylphenyl group acts as an electron-accepting moiety, while the quinoline ring can function as the electron donor. Upon photoexcitation, an electron is transferred from the donor part to the acceptor part of the molecule, leading to a highly polarized excited state. rsc.org
This ICT state is often characterized by a large Stokes shift and a strong dependence of the emission wavelength on solvent polarity. beilstein-journals.org For instance, in some quinoline derivatives, dual fluorescence has been observed, which is attributed to the existence of both a locally excited (LE) state and an ICT state. nih.gov The formation of the ICT state can be influenced by the flexibility of the molecule, particularly the twist angle between the donor and acceptor moieties. nih.gov In some cases, a planarized ICT state can form efficiently without the need for large amplitude molecular motions. nih.gov
The efficiency of ICT can be modulated by the introduction of different substituents on the quinoline core, which alters the electron-donating or -accepting strength of the molecular fragments. rsc.org This provides a pathway to fine-tune the emission color and quantum yield. chemrxiv.org
Excited State Intramolecular Proton Transfer (ESIPT) Phenomena
Excited State Intramolecular Proton Transfer (ESIPT) is another important luminescence mechanism observed in quinoline derivatives, particularly those containing a hydroxyl group positioned for intramolecular hydrogen bonding. rsc.orgnih.govacs.org While not directly applicable to this compound itself, the principles of ESIPT are relevant to the broader class of functionalized quinolines.
In ESIPT-capable molecules, photoexcitation significantly increases the acidity of the proton-donating group (e.g., hydroxyl) and the basicity of the proton-accepting group (e.g., quinoline nitrogen). acs.org This triggers an ultrafast transfer of a proton within the molecule in the excited state, forming a transient keto-tautomer. nih.govacs.org This tautomer then relaxes to the ground state, emitting a photon at a significantly longer wavelength than the normal emission, resulting in a very large Stokes shift. nih.govcapes.gov.br The proton transfer process is typically extremely rapid, with time constants in the picosecond or even sub-picosecond range. nih.govacs.org
The efficiency and dynamics of ESIPT can be influenced by the molecular structure and the presence of substituents that affect the hydrogen bond strength and the acidity/basicity of the involved groups. rsc.orgnih.gov
Thermally Activated Delayed Fluorescence (TADF)
TADF materials are characterized by a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.org This small energy gap allows for efficient reverse intersystem crossing (rISC) from the T1 state back to the S1 state through thermal activation. The up-converted singlet excitons can then decay radiatively, producing delayed fluorescence.
In some carbazole-quinoline conjugates, both TADF and room-temperature phosphorescence (RTP) have been observed. nih.gov The balance between these two emission pathways can be influenced by the molecular conformation. nih.gov Phenoxazine-quinoline conjugates have also been shown to exhibit TADF, with reverse intersystem crossing rates (krISC) on the order of 10^6 s-1. acs.org
Quantum Yield and Excited-State Lifetime Determinations
The quantum yield (Φ) and excited-state lifetime (τ) are critical parameters for characterizing the efficiency and dynamics of the excited states of this compound and its derivatives.
For a series of trifluoromethylated quinoline-phenol Schiff bases, fluorescence quantum yields were found to vary significantly with the solvent and substituents, with values ranging from 0.12 to 0.85. nih.govbeilstein-journals.org Specifically, in chloroform, the quantum yields (Φf) were in the range of 0.12–0.80, in DMSO they were 0.20–0.75, and in methanol, they were 0.13–0.85. nih.gov
In the case of bis-alkynylated 2-trifluoromethylquinolines, relatively high quantum yields have been reported, with the highest being 0.66. nih.gov
The excited-state lifetimes of quinoline derivatives can vary over a wide range. For ESIPT systems, the initial proton transfer is extremely fast (0.08-0.45 ps), while the subsequent relaxation of the keto-tautomer can be much slower, ranging from picoseconds to nanoseconds. nih.govacs.org For TADF materials based on quinoline, delayed lifetimes have been measured in the microsecond range. For example, quinoline-based TADF molecules have shown delayed lifetimes of 2.15 µs, 1.86 µs, and 15.76 µs. rsc.org In a gold(I) quinoline-8-thiolate (B11517215) complex, a long-lived emission with a lifetime of 16.2 µs was observed in a non-polar solvent. nih.gov
The following table summarizes representative quantum yield and excited-state lifetime data for some quinoline derivatives.
| Compound Class | Solvent | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Reference |
| Trifluoromethylated quinoline-phenol Schiff bases | CHCl3 | 0.12 - 0.80 | - | nih.gov |
| Trifluoromethylated quinoline-phenol Schiff bases | DMSO | 0.20 - 0.75 | - | nih.gov |
| Trifluoromethylated quinoline-phenol Schiff bases | MeOH | 0.13 - 0.85 | - | nih.gov |
| Bis-alkynylated 2-trifluoromethylquinolines | - | up to 0.66 | - | nih.gov |
| 10-hydroxybenzo[h]quinoline derivatives | - | - | 0.08 - 0.45 ps (proton transfer) | nih.govacs.org |
| Quinoline-based TADF emitters | - | - | 1.86 - 15.76 µs (delayed) | rsc.org |
| Gold(I) quinoline-8-thiolate complex | CH2Cl2 | - | 16.2 µs | nih.gov |
Influence of Substituent Effects on Photophysical Parameters
The photophysical properties of the this compound scaffold are highly sensitive to the nature and position of substituents on the aromatic rings. rsc.orgnih.govacs.org These substituents can modulate the electronic properties of the molecule, thereby influencing the energy levels of the ground and excited states, and consequently affecting the absorption and emission spectra, quantum yields, and excited-state lifetimes.
The introduction of electron-donating or electron-withdrawing groups can significantly alter the ICT character of the molecule. rsc.org For instance, in a study of 8-bromo-7-hydroxyquinoline derivatives, replacing the bromine with a cyano group led to a three-fold increase in the sensitivity for acetate (B1210297) release, while a nitro group rendered the compound photochemically insensitive. nih.govacs.org The quantum efficiencies of amino and sulfhydryl derivatives were found to be about an order of magnitude lower than that of the bromo-hydroxy derivative. nih.govacs.org
In another study on bis-quinolin-3-yl-chalcones, it was observed that compounds with a nitro group substituent exhibited a significant blue shift in their emission spectra due to the strong electron-withdrawing nature of the group, which also led to fluorescence quenching. rsc.org Conversely, the introduction of secondary amine substituents caused a noticeable shift in the maximum absorption wavelength. rsc.org
Protonation of the quinoline nitrogen has also been shown to be an effective way to enhance the fluorescence of quinolines. rsc.org A significant increase in fluorescence intensity is observed when strong acids are used, leading to a more than 50-fold increase in fluorescence for isoquinoline (B145761) with trifluoroacetic or benzenesulfonic acid. rsc.org
The following table provides a summary of the effects of different substituents on the photophysical properties of quinoline derivatives.
| Substituent | Effect on Photophysical Properties | Reference |
| Cyano group | Increased sensitivity for acetate release | nih.govacs.org |
| Nitro group | Photochemically insensitive, fluorescence quenching, blue shift in emission | rsc.orgnih.govacs.org |
| Amino and Sulfhydryl groups | Lower quantum efficiencies | nih.govacs.org |
| Secondary amines | Shift in maximum absorption wavelength | rsc.org |
| Protonation of quinoline nitrogen | Significant fluorescence enhancement | rsc.org |
Photostability and Photoreactivity Studies
Direct experimental studies on the photostability and photoreactivity of this compound have not been identified in the surveyed literature. However, research on derivatives, such as Schiff bases of 2-phenyl-4-(trifluoromethyl)quinoline, offers a glimpse into the stability of the core structure.
A study on a series of Schiff bases derived from 2-(R-substituted)-6-amino-4-(trifluoromethyl)quinolines demonstrated that these compounds possess good photostability. researchgate.netnih.gov When dissolved in dimethyl sulfoxide (B87167) (DMSO) and subjected to irradiation with a white-light LED array (400–800 nm) for 60 minutes, these derivatives maintained their structural integrity, indicating a robust molecular framework. researchgate.netnih.gov The presence of the trifluoromethyl group is often associated with enhanced molecular stability. nih.gov
The photoreactivity of these related Schiff bases was also investigated, particularly their ability to generate reactive oxygen species (ROS). The study found that these compounds could act as photosensitizers, generating singlet oxygen (¹O₂) upon irradiation. researchgate.netnih.gov This photoreactive behavior is crucial for applications in photodynamic therapy and other photobiological fields. researchgate.net
Although this information pertains to derivatives and not the specific parent compound, it suggests that the 2-(trifluoromethyl)quinoline (B1226531) scaffold is a promising platform for developing photostable materials with potential for controlled photoreactivity. Further research is required to specifically characterize the photostability and photoreactivity of this compound.
Exploration of Nonlinear Optical (NLO) Properties
There is a lack of direct experimental data concerning the nonlinear optical (NLO) properties of this compound in the available literature. NLO materials are of significant interest for applications in advanced photonic technologies like optical switching and data storage. The exploration of these properties in novel organic molecules is an active area of research.
Studies on other classes of quinoline derivatives have shown their potential as NLO materials. For instance, research on quinoline-based Schiff bases and other derivatives has highlighted their unique optical properties, which are foundational to NLO behavior. researchgate.netrsc.orgnih.gov The donor-acceptor architecture within these molecules often leads to significant charge transfer, a key factor for second and third-order optical nonlinearities.
While no specific NLO data tables exist for this compound, the general characteristics of the quinoline ring system, combined with the electron-withdrawing nature of the trifluoromethyl group, suggest that it could possess interesting NLO properties. The investigation into these properties would be a valuable contribution to the field of materials science.
Coordination Chemistry and Ligand Design Principles
2-(2-(Trifluoromethyl)phenyl)quinoline as a Ligand Framework
This compound belongs to the class of 2-phenylquinoline (B181262) derivatives, which are recognized for their utility in forming metal complexes. nih.gov These compounds act as asymmetric bidentate aza-ligands, capable of chelating to transition metals through the nitrogen atoms of the quinoline (B57606) ring and a substituent group. nih.gov The fundamental structure of quinoline-based ligands, with their fused aromatic system, provides a rigid backbone for creating stable chelate rings upon coordination to a metal center.
The presence of a phenyl group at the 2-position of the quinoline ring is a critical design feature. This arrangement allows the phenyl ring to influence the steric and electronic environment around the metal center. Furthermore, the nitrogen atom on the quinoline ring acts as a crucial chelating assistant, enabling bond activation and complex formation. acs.org Ligands derived from quinoline are instrumental in generating complexes with interesting photophysical and photochemical properties, often studied with metals like ruthenium, osmium, iridium, copper, and platinum. nih.govnih.govuni-regensburg.de
The introduction of a trifluoromethyl (CF₃) group on the adjacent phenyl ring adds another layer of functionality. The CF₃ group is strongly electron-withdrawing and introduces significant steric bulk, which can be strategically used to modulate the properties of the resulting metal complexes. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with quinoline-based ligands is well-established, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques.
Copper(I) and Copper(II) Complexes: Copper complexes incorporating quinoline-based ligands are of significant interest for applications in photocatalysis. uni-regensburg.dersc.org For instance, copper(II) complexes with quinoline-based ligands have been synthesized and studied for their catalytic properties in atom transfer radical addition (ATRA) reactions. rsc.org The synthesis can be performed by reacting a copper(II) halide with the quinoline ligand, sometimes generated in situ. rsc.org Similarly, various copper(II) complexes with Schiff base ligands derived from quinoline have been prepared by reacting the ligand with copper(II) chloride, leading to complexes with potential biological applications. nih.gov These studies highlight the versatility of the quinoline framework in coordinating with copper ions.
Platinum(II) Complexes: Platinum(II) complexes are another major area of investigation, largely due to their potential as anticancer agents and in materials science. The synthesis of Pt(II) complexes often involves the reaction of K₂[PtCl₄] with the desired ligand. researchgate.netnih.gov For example, several organoplatinum(II) complexes have been synthesized using quinoline derivatives as ligands, resulting in square-planar coordination geometries. nih.gov In these structures, the quinoline derivative can coordinate to the Pt(II) center through its nitrogen atom and, in some cases, another donor atom to form a chelate. nih.gov The synthesis of Pt(II) complexes with ligands containing trifluoromethylphenyl groups has also been reported, demonstrating the feasibility of incorporating this moiety into platinum coordination spheres. researchgate.net
Quinolyl-based ligands typically coordinate to metal centers in a bidentate fashion, forming a stable five-membered chelate ring. nih.gov For 2-phenylquinoline type ligands, coordination primarily involves the quinoline nitrogen and a donor atom from the substituent. The resulting complexes often exhibit common geometries such as square-planar for Pt(II) and Pd(II) or tetrahedral arrangements. nih.govnih.gov
In analogous systems like dichloridopalladium(II) complexes with 2-phenyl-8-(diphenylphosphanyl)quinoline, the ligand coordinates in a bidentate κ² P,N mode, leading to a roughly square-planar geometry around the Pd(II) center. nih.gov For Pt(II) complexes with quinoline derivatives, a square-planar coordination is also common. nih.gov The specific geometry is influenced by the metal ion, the ligand's steric bulk, and the other coordinating species. nih.gov
| Complex Type | Metal Ion | Typical Coordination Geometry | Chelation Mode |
| Quinoline-derived | Pt(II) | Square-planar | Bidentate (N,N or N,O) |
| Quinoline-derived | Cu(II) | Varies (e.g., distorted square planar, trigonal pyramidal) | Bidentate, Tridentate, or Tetradentate |
| 2-Phenyl-8-quinolylphosphane | Pd(II) | Distorted square-planar | Bidentate (P,N) |
Modulating Metal Complex Properties through Ligand Modification
The electronic and steric properties of the ligands play a crucial role in determining the final structure, stability, and reactivity of the metal complexes. nih.gov
The substituents on the this compound ligand have profound electronic effects. The phenyl group is an unsaturated group that can participate in π-stacking interactions and influence the electronic structure through resonance. bris.ac.uk
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This property can significantly impact the electron density on the ligand and, consequently, on the coordinated metal center. The position of the CF₃ group is critical; its electron-withdrawing nature can tune the electron affinity of the ligand framework. nih.gov This modulation of electronic properties is a key strategy in designing functional molecules, for example, in the field of thermally activated delayed fluorescence (TADF) emitters where the electron affinity of different parts of the molecule is crucial. nih.gov
Steric hindrance is a major factor in controlling the geometry and stability of complexes formed with 2-substituted quinoline ligands. The introduction of a bulky group at the 2-position of the quinoline ring can lead to significant distortion in the coordination sphere of the metal. nih.gov
In studies of related 2-phenyl-8-(diphenylphosphanyl)quinoline complexes, the phenyl group at the 2-position induces considerable steric interaction. This forces other ligands, like chlorides, to be displaced from their ideal coordination plane, resulting in a tetrahedral distortion of the normally square-planar geometry. nih.gov This steric clash can weaken metal-ligand bonds and control the accessibility of the metal center to other molecules. nih.gov The trifluoromethyl group also contributes significant steric bulk, which, combined with the phenyl ring, can be used to enforce specific conformations and control the reactivity of the metal complex. nih.gov This steric control is a powerful tool in ligand design for catalysis and materials science. nih.gov
Supramolecular Chemistry and Self Assembly
Understanding Supramolecular Networks and Their Impact on PropertiesA comprehensive understanding of the three-dimensional supramolecular network and how it influences the material's bulk properties (e.g., melting point, solubility, and photophysical behavior) is predicated on the foundational knowledge of its solid-state molecular arrangement.
Further research, including the synthesis and crystallographic analysis of 2-(2-(Trifluoromethyl)phenyl)quinoline, is required to enable a detailed and accurate discussion of its supramolecular chemistry.
Applications in Advanced Materials Science
Liquid Crystalline Phases and Mesophase Evaluation
While direct studies on the liquid crystalline properties of 2-(2-(trifluoromethyl)phenyl)quinoline are not extensively documented, research on analogous compounds containing trifluoromethyl-substituted phenyl rings provides significant insights into its potential mesophase behavior. The introduction of a trifluoromethyl (CF3) group into a molecule is known to significantly influence its mesomorphic properties. mdpi.com This is largely due to the high stability, inertness, and the strong dipole moment associated with the CF3 group, which can enhance intermolecular interactions and affect the packing of molecules. mdpi.com
Studies on various homologous series of liquid crystals have shown that the presence of a terminal CF3 group can lead to the formation of stable mesophases, such as nematic and smectic phases. bohrium.comresearchgate.net For instance, in some systems, the introduction of a CF3 group has been shown to induce or stabilize liquid crystalline phases over a broad temperature range. bohrium.com The increased polarity from the trifluoromethyl group can lead to higher dielectric anisotropy, a crucial property for electro-optical applications of liquid crystals. mdpi.com
The evaluation of mesophase behavior is typically conducted using techniques such as differential scanning calorimetry (DSC) to determine transition temperatures and polarized optical microscopy (POM) to identify the specific type of liquid crystal phase (e.g., nematic, smectic). researchgate.net For example, studies on (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate derivatives, which also contain the trifluoromethylphenyl moiety, have demonstrated the presence of dimorphic liquid crystal behavior, showcasing the influence of the CF3 group on the material's phase transitions. mdpi.com The planarity of the molecular structure, which can be predicted using Density Functional Theory (DFT), also plays a critical role in the formation and stability of mesophases. bohrium.comresearchgate.net
Table 1: Mesomorphic Properties of a Related Trifluoromethyl-Containing Liquid Crystal Series ((E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate, In) mdpi.com
| Compound (n) | Yield (%) | Melting Point (°C) | Mesophase Transition Temperatures (°C) |
| 6 | 92 | 140 | SmA 115.3, N 134.5 |
| 8 | 89 | 127 | SmA 119.4, N 130.2 |
| 10 | 90 | 96 | SmA 120.5, N 128.8 |
| 12 | 88 | 114 | SmA 124.6, N 126.3 |
Note: Data is for a related series of compounds to illustrate the influence of the trifluoromethylphenyl group. SmA = Smectic A phase, N = Nematic phase.
Organic Light-Emitting Diode (OLED) Applications
The trifluoromethyl group's strong electron-withdrawing nature makes this compound and its derivatives promising candidates for use in organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org This property can enhance electron transport capabilities and reduce intermolecular stacking, which is particularly beneficial for developing efficient phosphorescent materials used in OLEDs. nih.govbeilstein-journals.org Quinoline (B57606) derivatives, in general, are known for their interesting luminescent properties and have been investigated for their potential in OLEDs and other organic electronic devices. beilstein-archives.orgbeilstein-journals.org
Research on related compounds, such as Schiff bases derived from 2-phenyl-4-(trifluoromethyl)quinoline, has highlighted their significant photophysical properties, including fluorescence. nih.gov These studies show that such molecules can exhibit high quantum fluorescence yields, a critical parameter for emissive layers in OLEDs. nih.gov The trifluoromethyl substituent has been specifically identified as a key group for ligands in phosphorescent heavy metal complexes used in OLEDs. nih.govbeilstein-journals.org
Table 2: Photophysical Properties of a Related Schiff Base Derivative ((E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol) nih.gov
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Chloroform | 385 | 535 | 150 | 0.65 |
| Methanol | 380 | 545 | 165 | 0.70 |
| DMSO | 390 | 560 | 170 | 0.55 |
Note: Data for a derivative compound, illustrating the luminescent potential of this class of molecules.
Development of New Polymeric Materials and Coatings
The incorporation of this compound units into polymer chains is an area of interest for creating advanced materials with enhanced properties. The unique chemical characteristics of this compound can be leveraged to develop new polymers and coatings with improved durability and resistance to environmental factors. chemimpex.com The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and lipophilicity in polymers.
Quinolines, as a class of heterocyclic compounds, can be polymerized to form polyquinolines, which are known for their high thermal and oxidative stability. Fluorinated monomers containing quinoline structures are particularly valuable for preparing high-performance polymers. These polymers are candidates for applications in demanding environments, such as those encountered in aerospace, due to their robustness.
While specific polymers derived directly from this compound are not widely reported, the general strategy of using fluorinated quinoline monomers is established. For instance, α‐trifluoromethylated quinolines have been investigated as effective photoinduced-electron transfer (PET) donors for initiating radical polymerizations. This opens up possibilities for creating novel polymer architectures under mild conditions. The robustness of the C-CF3 bond ensures that the trifluoromethyl group remains intact during polymerization, imparting its desirable properties to the final polymer. The resulting polymers could find use as high-performance coatings, films, or matrix resins for composites.
Research Directions in Bioimaging and Chemical Sensing
Design Principles for Fluorescent Probes
The rational design of small-molecule fluorescent probes is a cornerstone of chemical biology, enabling the precise interrogation of complex biological systems. The process involves the meticulous integration of a fluorophore, which provides the signaling component, with a recognition unit that imparts selectivity for a specific analyte. The overarching goal is to create a molecule whose fluorescence properties are modulated in a predictable and measurable way upon interaction with the target analyte.
Quinoline (B57606) and its derivatives are highly valued as fluorophores due to their advantageous photophysical properties. These include good quantum yields, excellent photostability, and a molecular structure that is amenable to synthetic modification. The quinoline core can be readily functionalized at various positions, allowing for the fine-tuning of its absorption and emission characteristics. This tunability is crucial for developing probes that can be excited by common laser lines and whose emission can be clearly distinguished from cellular autofluorescence.
The integration of a trifluoromethylphenyl group onto the quinoline scaffold, as seen in 2-(2-(trifluoromethyl)phenyl)quinoline , can further enhance these properties. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, can affect the Stokes shift, quantum yield, and sensitivity of the resulting probe to its microenvironment. For instance, fluorescent probes containing a 4-trifluoromethyl group have demonstrated high sensitivity and selectivity in the detection of chemical warfare agent analogues. The rigid, planar structure of the quinoline moiety provides a stable framework, which is essential for maintaining high fluorescence efficiency.
The selectivity of a fluorescent probe is conferred by the incorporation of a specific recognition unit, or receptor, that binds to the target analyte. This binding event triggers a change in the fluorophore's emission, which can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength (ratiometric). The design of these recognition units is tailored to the specific chemical properties of the analyte of interest.
For the detection of metal ions such as zinc (Zn²⁺), common recognition moieties include chelating agents like di(2-picolyl)amine (DPA) or 8-aminoquinoline (B160924). These groups have a high affinity and selectivity for Zn²⁺, and their coordination with the ion can disrupt photoinduced electron transfer (PET), leading to a significant enhancement of fluorescence. In the context of a This compound scaffold, a recognition unit would typically be appended at a position that allows for effective electronic communication with the quinoline fluorophore upon analyte binding.
For the detection of small neutral molecules like formaldehyde (B43269), the design strategy often relies on a chemical reaction between the probe and the analyte that results in a fluorescent product. A common approach involves the use of an amino group that can undergo aza-Cope rearrangement upon reaction with formaldehyde, leading to the formation of a new, highly fluorescent species.
Application in Cellular Bioimaging
Fluorescent probes based on quinoline scaffolds have proven to be invaluable tools for live-cell imaging, allowing for the visualization of subcellular structures and the real-time monitoring of dynamic cellular processes. The ability to design probes with specific localization patterns and sensitivities to key biomolecules is critical for advancing our understanding of cell biology.
A significant challenge in the development of fluorescent probes is controlling their localization within the cell. By appending specific chemical motifs, it is possible to direct a probe to a particular organelle, such as the mitochondria, lysosomes, or endoplasmic reticulum. For example, the incorporation of a lipophilic cation, such as a triphenylphosphonium group, can drive the accumulation of a probe within the mitochondria due to the large negative membrane potential of this organelle. Similarly, a morpholine (B109124) moiety can be used to target probes to the lysosomes.
While specific studies on the intracellular localization of This compound are not widely reported, the principles of organelle targeting are broadly applicable to quinoline-based probes. For instance, a quinoline-based probe functionalized with a cholesterol unit has been shown to target cellular membranes. The strategic placement of functional groups on the This compound core could similarly be used to achieve targeted localization for the study of organelle-specific processes.
The ability to monitor fluctuations in the intracellular concentrations of specific biomolecules and ions is crucial for understanding cellular signaling and metabolism. Quinoline-based probes have been successfully developed for the detection of a range of important analytes.
Formaldehyde (FA): Formaldehyde is a reactive carbonyl species that plays a role in various physiological and pathological processes. Fluorescent probes for formaldehyde often utilize a reaction-based sensing mechanism. For example, probes have been designed that undergo a 2-aza-Cope rearrangement upon reaction with formaldehyde, resulting in a significant change in fluorescence. A quinolizinium-based probe, QA2, demonstrated a rapid response time of 15 minutes for the detection of formaldehyde.
Zinc (Zn²⁺): Zinc is an essential metal ion involved in a vast array of cellular functions. Dysregulation of zinc homeostasis is associated with numerous diseases. Highly sensitive two-photon fluorescent probes based on quinoline derivatives have been developed for monitoring intracellular free zinc ions. One such probe, QZn, exhibited a remarkable 10-fold fluorescence enhancement upon binding to Zn²⁺, with a very low detection limit of 15.1 pM. This high sensitivity is critical for detecting the low concentrations of free zinc typically found within cells. Another quinoline-based probe, QCPCH, demonstrated a rapid response time of less than 3 seconds for Zn²⁺ detection.
| Probe | Analyte | Sensing Mechanism | Detection Limit | Reference |
| QZn | Zn²⁺ | Chelation-Enhanced Fluorescence | 15.1 pM | |
| QA2 | Formaldehyde | 2-aza-Cope Rearrangement | Not Specified | |
| QCPCH | Zn²⁺ | CHEF and PET Inhibition | 72 nM | |
| HMQP | Zn²⁺ | Chelation-Enhanced Fluorescence | Not Specified |
Development of Chemo-Sensors for Environmental and Biological Analytes
Beyond cellular imaging, quinoline-based fluorescent probes are being developed as chemosensors for the detection of a wide range of analytes in environmental and biological samples. These sensors offer the advantages of high sensitivity, selectivity, and the potential for real-time, on-site analysis.
The versatility of the quinoline scaffold allows for the design of chemosensors for various targets, including heavy metal ions and other environmental pollutants. For example, a quinoline-based chemosensor has been developed for the selective detection of lead ions (Pb²⁺) in aqueous media. This sensor exhibited a "turn-off" fluorescence response and could also be used for colorimetric detection. Similarly, quinoline-based probes have been designed for the detection of copper ions (Cu²⁺) and have been incorporated into paper strips for the analysis of real-world samples.
In the context of This compound , its robust chemical structure and favorable photophysical properties make it a promising candidate for the development of new chemosensors. By incorporating appropriate recognition units, this scaffold could be adapted to create selective sensors for a variety of environmentally and biologically relevant analytes. The trifluoromethyl group may also impart desirable properties such as increased photostability and resistance to metabolic degradation, which are advantageous for practical applications. For example, quinoline-2-thione probes containing a 4-trifluoromethyl group have been used to create polymer film test strips for the detection of mustard gas vapor, demonstrating high sensitivity and a rapid response time.
| Sensor System | Analyte | Sample Type | Key Feature | Reference |
| Quinoline-based probe L | Pb²⁺ | Aqueous-Methanol Medium | Fluorescence-Colorimetric "On-Off" | |
| Quinoline-based probe | Cu²⁺ | Partially Aqueous Medium | Differential Colorimetric Approach | |
| Probe-embedded polymer film | CEES (mustard gas analogue) | Vapor | Rapid response (<4 min) |
Advanced Sensing Mechanisms (e.g., CHEF)
Advanced sensing mechanisms are at the heart of modern chemosensor design, enabling precise and detectable responses to the presence of a target analyte. One of the most effective of these mechanisms is Chelation-Enhanced Fluorescence (CHEF).
The CHEF effect is a phenomenon where the fluorescence of a sensor molecule, which is typically weak or quenched in its free state, is significantly enhanced upon binding to a metal ion. nanobioletters.com This "turn-on" response is highly desirable for sensing applications as it provides a clear and easily detectable signal against a low background. The underlying principle of CHEF involves the suppression of a non-emissive deactivation pathway, most commonly Photoinduced Electron Transfer (PET), upon chelation. nanobioletters.comrsc.org
In a typical CHEF-based sensor, the fluorophore (such as a quinoline ring) is linked to a chelating unit, or receptor, which contains electron-donating atoms like nitrogen or oxygen. In the absence of the target metal ion, an excited electron from the fluorophore can be transferred to the receptor, a process that quenches the fluorescence. When the sensor binds to a metal ion, the receptor's electrons become engaged in the coordination bond, lowering their energy level and making the PET process energetically unfavorable. This blockage of the PET pathway allows the excited fluorophore to return to its ground state via the emissive pathway, resulting in a dramatic increase in fluorescence intensity. rsc.org
Quinoline-based sensors have been successfully designed to operate via the CHEF mechanism for the detection of various metal ions. For instance, derivatives of 8-aminoquinoline and 8-hydroxyquinoline (B1678124) are well-known for their ability to chelate metal ions and produce a strong fluorescent signal. researchgate.net Research has demonstrated the efficacy of quinoline-based sensors in detecting biologically and environmentally important ions such as Zn²⁺, Fe³⁺, and Al³⁺ through the CHEF mechanism, often in conjunction with other processes like Intramolecular Charge Transfer (ICT). nanobioletters.comnih.govnih.gov
For example, a Schiff base derivative of quinoline, HQNP, was designed for the dual detection of Zn²⁺ and Mg²⁺, exhibiting a significant "turn-on" fluorescence response upon ion binding due to the synergistic effects of PET and CHEF. rsc.org The binding of the metal ion to the chelating moiety of HQNP restricts the PET process, leading to enhanced fluorescence. rsc.org Similarly, other quinoline-based probes have been developed to selectively detect Fe³⁺ and Al³⁺ with high sensitivity, showcasing the versatility of the quinoline scaffold in creating CHEF-based sensors. nih.govnih.govmdpi.com The detection limits of these sensors can reach micromolar and even nanomolar concentrations, highlighting their potential for practical applications in bioimaging and environmental monitoring. rsc.orgnih.gov
The table below summarizes the performance of several quinoline-based fluorescent sensors that utilize the CHEF mechanism for ion detection.
| Sensor Name/Derivative | Target Analyte | Detection Limit | Fold Fluorescence Enhancement | Reference |
| Schiff base 1 | Zn²⁺ | 72 nM | 101-fold | nanobioletters.com |
| Sensor 1 | Fe³⁺ | 86.7 µM | Quenching | nih.gov |
| TQA | Fe³⁺ | 0.16841 µM | Quenching | mdpi.com |
| QNP | Al³⁺ | 1.25 µM | Turn-on | nih.gov |
| HQ | HOCl | 6.5 nM | Quenching | nih.gov |
| HQNP | Zn²⁺ | 1.36 µM | Turn-on | rsc.org |
| HQNP | Mg²⁺ | 0.90 µM | Turn-on | rsc.org |
This table is interactive. You can sort the columns by clicking on the headers.
While This compound itself has not been the focus of such studies, its quinoline core provides the necessary fluorophore. To function as a CHEF sensor, it would require synthetic modification to introduce a suitable chelating group. The trifluoromethylphenyl substituent could potentially influence the photophysical properties and the binding affinity of a derived sensor, making this an area for future research exploration. The established success of other quinoline derivatives provides a strong rationale for investigating the potential of functionalized This compound in the development of novel fluorescent sensors for bioimaging and chemical sensing applications.
Structure Activity Relationship Sar Studies and Molecular Scaffold Optimization
Rational Design for Tailored Academic Research Applications
The 2-(2-(trifluoromethyl)phenyl)quinoline scaffold is a subject of rational design efforts to create molecules with specific functions for academic research. This process often involves computational modeling to predict how a molecule will interact with a biological target, followed by chemical synthesis and experimental validation. nih.gov
One prominent research application is the development of kinase inhibitors for cancer research. nih.govnih.gov Scientists design analogs of the lead compound by utilizing SAR data to guide modifications. For example, based on the knowledge that certain quinoline-based molecules can inhibit kinases, researchers designed and synthesized a series of 2-arylquinolines to explore and enhance their anticancer activity. nih.govescholarship.org The design strategy involved creating a library of compounds with varied substitution patterns, including the positional isomers of the trifluoromethyl group, to probe the chemical space around the target's binding pocket. escholarship.org
This rational approach led to the identification of compounds with dual inhibitory activity against EGFR and FAK, which are both implicated in tumor growth and metastasis. nih.govescholarship.org The design process confirmed that while the 2-phenylquinoline (B181262) core is a suitable scaffold, specific substitutions, such as the meta-positioning of the CF3 group and the presence of dimethoxy groups on the quinoline (B57606) ring, are essential for high potency. escholarship.org
Another area of rational design involves developing agents for studying infectious diseases. For example, the 2-phenylquinoline scaffold was used as a starting point to develop broad-spectrum anti-coronavirus agents. By synthesizing derivatives with different groups at the C-4 position, researchers could tune the antiviral activity and cytotoxicity, leading to compounds that inhibit the replication of multiple human coronaviruses, including SARS-CoV-2. These studies exemplify how the core scaffold can be rationally modified to create tailored molecular tools for specific biological investigations.
Strategic Modifications for Enhanced Performance in Specific Research Areas
Strategic modifications of the this compound scaffold are undertaken to improve its performance characteristics, such as potency, selectivity, and suitability for specific research models. These modifications often go beyond simple substituent changes and can involve altering the core structure or adding larger functional moieties.
In the field of cancer research, a key strategic modification involves extending the quinoline ring system to enhance planarity, which may improve interactions with biological targets like DNA. nih.gov However, in the case of developing EGFR/FAK inhibitors, it was found that increased non-coplanarity in some 2-arylquinoline derivatives led to weak topoisomerase I (TOP1) inhibition, shifting the research focus towards kinase inhibition where planarity was less critical. nih.govescholarship.org This demonstrates how a molecule's performance can be strategically redirected towards a different target based on its structural properties.
For developing antiviral agents, a crucial strategic modification was the introduction of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core. This modification resulted in a compound with potent activity against the highly conserved SARS-CoV-2 helicase (nsp13), highlighting a strategy to create inhibitors with potential broad activity against emerging coronaviruses. Adding an O-alkyl basic side chain at the C-4 position was another strategic choice that allowed for the tuning of antiviral activity and cytotoxicity.
In the area of antibacterial research, the 2-phenylquinoline nucleus is being optimized to create potent NorA efflux pump inhibitors (EPIs) for Staphylococcus aureus. uniurb.it A key strategic decision was to ensure the inhibitors themselves had no intrinsic antibacterial activity, thereby preventing the development of resistance to the EPI itself. Modifications focused on introducing different aryl moieties at the C-2 position and various O-alkylamino chains at the C-4 position to maximize the synergistic effect with existing antibiotics like ciprofloxacin. uniurb.it
Table 2: List of Mentioned Chemical Compounds
Q & A
Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives in biological applications?
- Methodology : Systematic variation of substituents (e.g., amino, hydroxyl, halogens) at positions 4, 6, and 8 of the quinoline core, followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) . Molecular docking (AutoDock Vina) predicts binding modes to target proteins, prioritizing synthetic targets . Meta-analysis of bioactivity data identifies substituent patterns correlating with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
